Cas no 477710-55-7 (Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine)

Ethyl 4,4,4-trifluoro-3-oxobutanoate is a versatile trifluoromethyl-containing β-keto ester, widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its trifluoromethyl group enhances metabolic stability and lipophilicity in derived compounds. The compound is particularly valuable in the preparation of heterocycles and fluorinated analogs of bioactive molecules. 1-Phenylpiperazine is a well-known pharmacophore and building block in medicinal chemistry, frequently employed in the synthesis of CNS-active compounds, including antidepressants and antipsychotics. Its piperazine core provides structural flexibility for drug design, enabling modifications to optimize binding affinity and selectivity. Both compounds are essential for researchers developing novel therapeutics, offering reliable reactivity and broad applicability in organic synthesis.
Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine structure
477710-55-7 structure
Product Name:Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine
CAS No:477710-55-7
MF:C16H21F3N2O3
MW:346.344754934311
CID:4674849
Update Time:2025-05-26

Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine
    • Inchi: 1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;2-3H2,1H3
    • InChI Key: KFTHRFFGKTVJKW-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)OCC)=O)(F)F.N1(C2C=CC=CC=2)CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 309
  • Topological Polar Surface Area: 58.6

Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine Pricemore >>

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Additional information on Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine

Ethyl 4,4,4-Trifluoro-3-Oxobutanoate;1-Phenylpiperazine: A Comprehensive Overview

Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine is a compound with the CAS number 477710-55-7. This compound is a derivative of ethyl trifluoroacetoacetate and 1-phenylpiperazine, which are both widely studied in organic chemistry and pharmaceutical research. The molecule combines the unique properties of trifluoromethyl groups with the cyclic amine structure of piperazine, making it a versatile compound with potential applications in drug design and materials science.

The structure of Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine consists of a trifluoromethyl-substituted ketone group attached to an ethyl ester and a piperazine ring substituted with a phenyl group. The trifluoromethyl group introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Meanwhile, the piperazine ring provides a rigid structure that can enhance bioavailability and binding affinity in pharmacological applications.

Recent studies have highlighted the potential of this compound in drug development. Researchers have explored its role as a building block for creating bioactive molecules with improved pharmacokinetic properties. For instance, the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the piperazine ring can serve as a scaffold for attaching various functional groups to target specific biological pathways.

In terms of synthesis, Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. These methods allow for precise control over the molecular structure, enabling the creation of derivatives with tailored properties. The compound's ease of synthesis and structural flexibility make it an attractive candidate for large-scale production in pharmaceutical manufacturing.

One of the most promising applications of this compound is in the field of medicinal chemistry. Its ability to form hydrogen bonds and its rigid structure make it an ideal candidate for designing inhibitors targeting protein-protein interactions or enzyme active sites. Recent research has demonstrated its potential in developing novel therapies for diseases such as cancer and neurodegenerative disorders.

Moreover, the compound exhibits interesting physical properties that make it suitable for advanced materials applications. The trifluoromethyl group contributes to high thermal stability and chemical resistance, while the piperazine ring provides opportunities for polymerization or cross-linking reactions. These properties could be leveraged in creating high-performance polymers or coatings with unique mechanical and chemical properties.

In terms of safety and handling, Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine should be treated with care due to its potential reactivity under certain conditions. Proper storage in inert containers and controlled environments is recommended to prevent degradation or unintended reactions. Additionally, exposure to this compound should be minimized through the use of personal protective equipment and appropriate ventilation systems.

Looking ahead, ongoing research into this compound is expected to uncover new insights into its biological activity and chemical versatility. Collaborative efforts between academic institutions and industry partners are likely to accelerate its translation into practical applications across multiple fields.

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